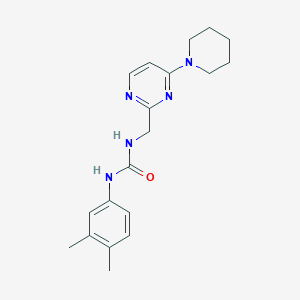

1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14-6-7-16(12-15(14)2)22-19(25)21-13-17-20-9-8-18(23-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZHZCPPUFOACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethylphenyl isocyanate and 4-(piperidin-1-yl)pyrimidine-2-methanol. These intermediates are then reacted under controlled conditions to form the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Yield and Molecular Weight ()

| Compound | Phenyl Substituent | Yield (%) | Molecular Weight |

|---|---|---|---|

| 11n | 3,4-dimethyl | 88.2 | 494.3 |

| 11b | 3,5-dichloro | 83.7 | 534.2 |

| 11d | 4-trifluoromethyl | 85.3 | 534.1 |

| 11g | 3,4-dichloro | 87.5 | 534.2 |

The high yields (~85–88%) across substituent classes suggest robustness in urea-forming reactions. Bulky electron-withdrawing groups (e.g., trifluoromethyl) marginally reduce yields compared to electron-donating methyl groups .

Heterocyclic Core Variations

The target’s pyrimidine core differs from thiazole () and pyrazine () analogues:

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into three primary components:

- 3,4-Dimethylphenyl : A substituted phenyl group that may influence binding affinity and selectivity.

- Piperidin-1-yl : A piperidine moiety that is often associated with various pharmacological effects.

- Pyrimidin-2-yl : A pyrimidine derivative that can enhance the compound's biological activity.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, which may include:

- Inhibition of Enzymes : Many pyrimidine derivatives act as inhibitors for various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling pathways.

- Anticancer Properties : Compounds with similar structures have shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific pathways such as EGFR (Epidermal Growth Factor Receptor) signaling .

Anticancer Activity

A study published in MDPI highlighted the anticancer effects of pyrimidine-based compounds. In vitro assays demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies . The compound's structural similarity suggests it may exhibit comparable anticancer properties.

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrimidine derivatives. Some compounds demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL. This suggests potential applications in treating bacterial infections .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the bioavailability and safety profile of new compounds. Preliminary findings indicate that similar compounds have favorable pharmacokinetic profiles, with sufficient oral bioavailability and low toxicity in animal models . For instance, one derivative showed an oral bioavailability of approximately 31.8% with no acute toxicity observed at high doses.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.